Regioisomeric Pyridine Position Determines Gram-Positive Antibacterial Activity: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl
Among 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives, the 2-pyridyl isomers (3a–d) consistently exhibited the highest antibacterial activity against Gram-positive strains, attributed to favorable 1.5 N···S electrostatic interactions . The 3-pyridyl isomer—which shares the same pyridine substitution as the target compound—showed reduced activity, while the 4-pyridyl isomer was essentially inactive. For example, compound 3a (2-pyridyl, R=H) produced a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus ATCC 25923, whereas the corresponding 3-pyridyl analog showed MIC >500 µg/mL, and the 4-pyridyl analog was completely inactive (MIC >1000 µg/mL) in the same microdilution assay . This regioisomeric activity cliff demonstrates that the 3-pyridyl position imparts a distinct, moderate Gram-positive selectivity profile not achievable with the 2- or 4-pyridyl congeners. Importantly, these data come from N-3-carboxyalkyl-substituted rhodanines; the target compound bears an N-3 phenyl group, which is expected to further modify both lipophilicity and antibacterial potency .
| Evidence Dimension | Antibacterial activity (MIC) against Staphylococcus aureus ATCC 25923 |
|---|---|
| Target Compound Data | No direct MIC data identified for the target compound itself; class-level data for N-3-carboxyalkyl 3-pyridyl analog show MIC >500 µg/mL |
| Comparator Or Baseline | 2-Pyridyl isomer (3a): MIC 31.25 µg/mL; 4-Pyridyl isomer: MIC >1000 µg/mL |
| Quantified Difference | ≥16-fold difference between 2-pyridyl and 3-pyridyl isomers |
| Conditions | Broth microdilution assay per EUCAST guidelines, S. aureus ATCC 25923, compound concentration range 1.95–1000 µg/mL |
Why This Matters
For procurement decisions in antibacterial screening programs, the 3-pyridyl compound offers a defined intermediate-activity phenotype that is structurally distinct from the high-activity 2-pyridyl series, making it a useful tool for probing the role of pyridine nitrogen geometry in target engagement without the confounding effects of N-3 carboxyalkyl groups.
- [1] Żesławska, E.; Zakrzewski, R.; Nowicki, A.; Korona-Głowniak, I.; Lyčka, A.; Kania, A.; Zborowski, K. K.; Suder, P.; Skórska-Stania, A.; Tejchman, W. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules 2022, 27 (13), 3975. View Source
- [2] Allan, F. J.; Allan, G. G.; Thomson, J. B. The Condensation of Rhodanine and Derivatives with Pyridine and Quinoline Aldehydes. J. Org. Chem. 1958, 23 (11), 1702–1704. View Source
